Home > Products > Screening Compounds P89560 > Fobrepodacin (disodium)
Fobrepodacin (disodium) -

Fobrepodacin (disodium)

Catalog Number: EVT-12563190
CAS Number:
Molecular Formula: C21H24FN6Na2O6P
Molecular Weight: 552.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fobrepodacin, also known as SPR720, is a novel antibacterial compound primarily developed for the treatment of infections caused by non-tuberculous mycobacteria and multidrug-resistant strains of Mycobacterium tuberculosis. It is an orally bioavailable prodrug of SPR719, which functions as an inhibitor of the bacterial DNA gyrase B and ParE, enzymes critical for DNA replication in bacteria. The emergence of resistant strains of M. tuberculosis has necessitated the development of new therapeutic agents like Fobrepodacin, which has demonstrated efficacy comparable to existing treatments such as moxifloxacin .

Source and Classification

Fobrepodacin is classified as an aminobenzimidazole derivative. It is part of a broader category of antibacterial agents that target bacterial DNA replication mechanisms. The compound has shown promise against a variety of bacterial strains, particularly those resistant to conventional treatments .

Synthesis Analysis

The synthesis of Fobrepodacin involves several key steps to convert precursor compounds into the active prodrug. The technical details include:

  1. Starting Materials: The synthesis typically begins with aminobenzimidazole derivatives.
  2. Chemical Modifications: Various chemical modifications are employed to enhance the solubility and bioavailability of the compound. This includes phosphorylation to create the disodium salt form, which improves its pharmacokinetic properties .
  3. Final Product Isolation: The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.

The specific conditions and reagents used during the synthesis are crucial for optimizing the yield and activity of Fobrepodacin.

Molecular Structure Analysis

Fobrepodacin has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively inhibit bacterial DNA gyrase. Key structural features include:

  • Chemical Formula: The molecular formula is C₁₃H₁₅N₄Na₂O₄P.
  • Molecular Weight: Approximately 350.3 g/mol.
  • Structural Components: The structure includes a benzimidazole core, which is critical for its biological activity, along with phosphate groups that enhance solubility .

Data Representation

The molecular structure can be represented in various formats, including 2D and 3D models, which illustrate the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Fobrepodacin undergoes several chemical reactions that are essential for its antibacterial activity:

  1. Activation: Upon administration, Fobrepodacin is converted into its active form (SPR719) through hydrolysis.
  2. Inhibition Mechanism: The active form binds to the DNA gyrase B enzyme, preventing it from functioning properly during DNA replication. This leads to bactericidal effects against susceptible strains .

Technical Details

The reaction kinetics and mechanisms involved in the conversion from Fobrepodacin to SPR719 are critical for understanding its pharmacodynamics.

Mechanism of Action

Fobrepodacin's mechanism of action involves:

  • Targeting DNA Gyrase: It specifically inhibits the GyrB subunit of DNA gyrase, which is essential for introducing negative supercoils into bacterial DNA.
  • Disruption of Replication: By inhibiting this enzyme, Fobrepodacin effectively disrupts bacterial DNA replication processes, leading to cell death .

Data Insights

Studies have shown that Fobrepodacin exhibits potent bactericidal activity comparable to established antibiotics, making it a valuable candidate in treating resistant infections.

Physical and Chemical Properties Analysis

Fobrepodacin possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its disodium phosphate form, which enhances its bioavailability.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Relevant Data

Characterization studies using techniques such as NMR spectroscopy and mass spectrometry provide detailed insights into its purity and structural integrity.

Applications

Fobrepodacin is primarily used in scientific research focused on developing new treatments for tuberculosis and other mycobacterial infections. Its applications include:

  • Clinical Trials: Currently undergoing clinical trials to evaluate its efficacy against multidrug-resistant M. tuberculosis.
  • Research Tool: Utilized in laboratory settings to study bacterial resistance mechanisms and the effectiveness of new antibacterial strategies .
Discovery and Development Trajectory of Fobrepodacin Disodium

Historical Synthesis and Rational Design of Aminobenzimidazole Gyrase Inhibitors

The discovery of fobrepodacin disodium (SPR720) originated from systematic efforts to target bacterial DNA gyrase B (GyrB), an essential ATP-dependent enzyme in DNA replication lacking human homologs. Early aminobenzimidazole scaffolds were identified through high-throughput screening against Mycobacterium tuberculosis (Mtb) GyrB, but exhibited poor pharmacokinetic properties. Structure-guided optimization focused on enhancing mycobacterial potency and oral bioavailability. Key modifications included:

  • Introduction of a tetrahydrofuran moiety to improve target binding affinity through hydrogen bonding with GyrB's Asp residue
  • Addition of a phosphate prodrug group (yielding SPR720) to enhance solubility and intestinal absorption
  • Metabolic stabilization of the benzimidazole core to reduce hepatic clearance

These rational design iterations produced SPR719, the active metabolite generated after in vivo dephosphorylation of SPR720. SPR719 demonstrated nanomolar inhibition (MIC: 0.06–0.5 µg/mL against Mtb and MAC isolates) and avoided cross-resistance with fluoroquinolones by targeting the ATP-binding pocket rather than the DNA cleavage domain [1] [6]. In murine models, SPR720 (100 mg/kg/day) reduced pulmonary Mtb burden by 2.5-log CFU—comparable to isoniazid—validating the aminobenzimidazole chemotype's in vivo efficacy [1] [8].

Vertex Pharmaceuticals' Discovery Platform and Lead Optimization Strategies

Vertex Pharmaceuticals pioneered SPR720's core chemical scaffold (pVXc-486) through its proprietary antibacterial discovery platform focused on structurally novel enzyme inhibitors. The platform employed:

  • Fragment-based screening to identify low-molecular-weight benzimidazole hits with GyrB inhibitory activity
  • X-ray crystallography of hit-GyrB complexes to guide structure-activity relationship (SAR) campaigns
  • Iterative medicinal chemistry to balance potency, solubility, and metabolic stability

Vertex optimized pVXc-486 (later designated SPR719) for broad-spectrum antimycobacterial activity, demonstrating efficacy against Mtb, MAC, and M. abscessus in biochemical and whole-cell assays. However, Vertex deprioritized the compound due to strategic refocusing, enabling its out-licensing [3] [5]. The chemical space explored during this phase established aminobenzimidazoles as a distinct class from quinolone-based gyrase inhibitors, mitigating off-target effects [1].

Spero Therapeutics' Acquisition and Preclinical Development Pathway

Spero Therapeutics acquired SPR720 (then pVXc-486) from Vertex in 2016, recognizing its potential for nontuberculous mycobacterial (NTM) infections. Spero advanced the prodrug through comprehensive preclinical development:

  • Pharmacokinetic profiling: Oral administration of SPR720 in rodents showed rapid conversion to SPR719, with lung-to-plasma ratios >20:1, indicating favorable pulmonary targeting [6] [8].
  • Efficacy studies: In chronic murine Mtb infection models, SPR720 (100 mg/kg) reduced bacterial loads by 2.5-log CFU after 4 weeks—equivalent to first-line drug isoniazid [1].
  • Synergy assessments: Combination with rifampin and pyrazinamide demonstrated bactericidal synergism, achieving culture negativity in mice after 12 weeks [1] [4].
  • Resistance profiling: Serial passage experiments showed low spontaneous resistance frequency (<10^−9), with mutations mapping to gyrB without cross-resistance to fluoroquinolones [6].

Table 1: Key Preclinical Properties of SPR720/SPR719

ParameterFindingsSignificance
MIC90 vs Mtb/MAC0.12 µg/mL / 0.25 µg/mLPotency against drug-resistant strains
Oral Bioavailability (SPR720)>80% in rodentsSuitable for oral therapy
Lung Penetration (SPR719)Epithelial lining fluid:plasma ratio = 19.87Effective for pulmonary infections
Murine Efficacy (CFU reduction)2.5-log in Mtb modelsComparable to first-line TB drugs

Bill & Melinda Gates Medical Research Institute Partnership for Tuberculosis Indication

In June 2019, Spero Therapeutics entered a strategic collaboration with the Bill & Melinda Gates Medical Research Institute (Gates MRI) to develop SPR720 for tuberculosis in low- and middle-income countries (LMICs). The agreement featured:

  • Exclusive licensing: Gates MRI secured rights to develop and commercialize SPR720 for TB in LMICs [1].
  • Funding structure: Gates MRI assumed full responsibility for TB-focused preclinical and clinical development costs, including $14M in initial funding [1].
  • Strategic alignment: The partnership aimed to leverage SPR720's novel mechanism for shortening TB therapy duration, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB [1].

This alliance recognized SPR720's potential to address WHO's critical-priority TB indications. Gates MRI initiated preclinical studies evaluating SPR720 in combination regimens, with emphasis on sterilizing activity in persistent infections [1] [7].

Clinical Hold and Resumption Dynamics in Phase 2 Trials

SPR720's clinical development faced regulatory challenges during its Phase 2 trial for MAC pulmonary disease (NCT04553406):

  • Clinical Hold (March 2021): The FDA suspended the trial due to preclinical toxicology findings in rodent studies, requiring additional data clarification [1].
  • Hold Resolution (January 2022): After submitting comprehensive organ toxicity and exposure-response analyses, Spero demonstrated an acceptable safety margin, leading to FDA hold lift [1].
  • Trial Termination: Despite regulatory clearance, Spero terminated the Phase 2 study in December 2022 for business reasons unrelated to safety or efficacy, reallocating resources to other pipeline assets [1] [5].

Table 2: Clinical Development Timeline for SPR720

DateEventOutcome
March 2021FDA places clinical hold on Phase 2 MAC trialTrial paused pending toxicology clarification
January 2022FDA lifts clinical holdTrial resumes with protocol amendments
December 2022Spero terminates Phase 2 trialBusiness decision; no safety/efficacy concerns
Q4 2024 (Planned)Phase 2a trial (NCT05496374) topline data expectedActive study for MAC pulmonary disease

As of mid-2025, SPR720 remains in active development for NTM infections under a Phase 2a trial (NCT05496374), with data anticipated in late 2024 [6]. The Gates MRI partnership continues to explore TB applications, though no recent development has been publicly reported [3] [7].

Properties

Product Name

Fobrepodacin (disodium)

IUPAC Name

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate

Molecular Formula

C21H24FN6Na2O6P

Molecular Weight

552.4 g/mol

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1

InChI Key

BSOLRSNBVIVVMJ-FMOMHUKBSA-L

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.